4-Chlorophenylhydrazine hydrochloride

Vue d'ensemble

Description

4-Chlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClN2·HCl and a molecular weight of 179.05 g/mol . It is characterized by the presence of a chloro group and a hydrazine moiety, making it a versatile reagent in organic synthesis. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and other specialized chemicals .

Méthodes De Préparation

The preparation of 4-Chlorophenylhydrazine hydrochloride involves several steps:

Diazotization Reaction: 4-Chloroaniline is dissolved in water and hydrochloric acid is added to form a solution.

Reduction Reaction: The diazonium salt solution is added to an ammonium sulfite aqueous solution at room temperature.

Acidification Reaction: Hydrochloric acid is added dropwise to the solution obtained from the reduction reaction at 50-70°C.

Analyse Des Réactions Chimiques

4-Chlorophenylhydrazine hydrochloride undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding azobenzenes.

Reduction: It can be reduced to form hydrazobenzenes.

Substitution: It can undergo nucleophilic substitution reactions to form different substituted phenylhydrazines.

Common reagents used in these reactions include sodium nitrite, ammonium sulfite, and hydrochloric acid . Major products formed from these reactions include azobenzenes, hydrazobenzenes, and substituted phenylhydrazines.

Applications De Recherche Scientifique

4-Chlorophenylhydrazine hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Chlorophenylhydrazine hydrochloride involves its interaction with enzymes and other molecular targets. For example, it reacts with prostaglandin H synthase (PGHS) Fe(III) under aerobic conditions, leading to the partial destruction of the heme and formation of a new complex absorbing at 436 nm

Comparaison Avec Des Composés Similaires

4-Chlorophenylhydrazine hydrochloride can be compared with other similar compounds such as:

- 4-Bromophenylhydrazine hydrochloride

- 4-Fluorophenylhydrazine hydrochloride

- 2,4-Dichlorophenylhydrazine hydrochloride

- 3-Bromophenylhydrazine hydrochloride

- 3-Nitrophenylhydrazine hydrochloride

These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. For instance, the presence of different halogen atoms (bromine, fluorine) or nitro groups can influence the compound’s chemical behavior and suitability for specific reactions .

Activité Biologique

4-Chlorophenylhydrazine hydrochloride (CPH) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential applications of CPH, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is derived from 4-chloroaniline through a diazotization reaction followed by coupling with hydrazine. The synthesis typically involves the following steps:

- Diazotization : 4-chloroaniline is treated with sodium nitrite under acidic conditions to form a diazo salt.

- Coupling : The diazo salt is then reacted with hydrazine to yield CPH.

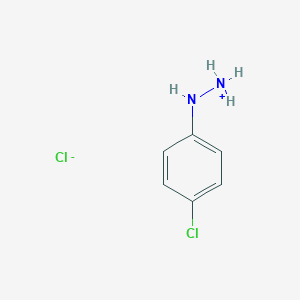

The compound has the following structural formula:

Antimicrobial Properties

Research has demonstrated that CPH exhibits significant antimicrobial activity. A study evaluated the minimum inhibitory concentration (MIC) of various derivatives of CPH against different bacterial and fungal strains. The results indicated that CPH and its derivatives showed promising antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. The MIC values for selected compounds are summarized in Table 1.

Table 1: Antifungal Activity of CPH Derivatives

| Compound | C. albicans (µg/mL) | A. niger (µg/mL) | A. flavus (µg/mL) |

|---|---|---|---|

| CPH | 100 | 200 | 100 |

| Derivative A | 50 | 100 | 50 |

| Derivative B | 25 | 50 | 25 |

Additionally, antibacterial activity was assessed against Escherichia coli, Salmonella typhimurium, and Bacillus subtilis. The results are presented in Table 2.

Table 2: Antibacterial Activity of CPH Derivatives

| Compound | E. coli (µg/mL) | S. typhimurium (µg/mL) | B. subtilis (µg/mL) |

|---|---|---|---|

| CPH | 100 | 200 | 100 |

| Derivative A | 12 | 50 | 25 |

| Derivative B | 50 | 100 | 50 |

The presence of halogen substituents on the aromatic ring significantly enhanced the antimicrobial properties of these compounds, indicating a structure-activity relationship that warrants further investigation.

Inhibition of Enzymatic Activity

CPH has also been studied for its potential to inhibit specific enzymes, such as phosphopantothenoyl-l-cysteine synthetase (CoaB). In vitro assays revealed that CPH could act as a weak inhibitor, suggesting its potential role in drug development targeting metabolic pathways in pathogens .

Toxicity and Safety Profile

Despite its biological activities, CPH poses certain toxicity risks. According to safety data sheets, it is classified as a carcinogen (Category 1B) and can cause acute toxicity upon inhalation or dermal exposure . The compound is also noted for its potential to induce allergic skin reactions and has been categorized as very toxic to aquatic life with long-lasting effects.

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of pyrazole derivatives from CPH and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting their potential as lead compounds for antibiotic development .

- Enzyme Inhibition : Another investigation focused on the molecular docking studies of CPH derivatives against PfDHODH, an enzyme crucial for Plasmodium falciparum survival. Some derivatives showed promising docking scores, indicating potential as antimalarial agents .

Propriétés

IUPAC Name |

(4-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVZREHUWCCHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-69-4 (Parent) | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30148000 | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-70-7 | |

| Record name | Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-chlorophenylhydrazine hydrochloride?

A1: this compound is primarily used as a chemical building block in organic synthesis. It serves as a key starting material for producing various heterocyclic compounds, particularly pyrazole derivatives. [, , , , ] These derivatives find applications in pharmaceuticals, agrochemicals, and other industries.

Q2: What is a more environmentally friendly approach to synthesizing this compound?

A2: Traditional methods for synthesizing this compound often involve the reduction of diazotized 4-chloroaniline, leading to significant wastewater generation. A greener alternative utilizes 4-bromochlorobenzene and hydrazine hydrate as starting materials in the presence of a phase transfer catalyst. [, ] This approach minimizes wastewater production and allows for the recovery and reuse of excess hydrazine hydrate and solvent.

Q3: How does the choice of reducing agent impact the synthesis of this compound?

A3: Using ammonium sulfite as the reducing agent instead of the commonly used sodium sulfite offers several advantages. [] Ammonium sulfite is easier to handle during material charging, preventing caking issues associated with solid sodium sulfite. Additionally, the byproducts formed during acidification with ammonium sulfite, namely ammonium chloride and ammonium hydrogen sulfate, exhibit high water solubility. This facilitates smoother acidification and reduces side reactions, ultimately improving product quality and yield.

Q4: Can you provide an example of a specific reaction pathway involving this compound and its product characterization?

A4: One example is the reaction of this compound with 6-(4-methoxyphenyl)-4-methylthio-2-oxo-2H-pyran-3-carbonitrile. This reaction yields [1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-5-yl]acetonitrile (C18H14ClN3O) as one of the products. [] Single-crystal X-ray diffraction studies were used to determine the crystal structure, revealing that the best planes of the phenyl rings in the methoxyphenyl and chlorophenyl groups are aligned at specific angles relative to the pyrazole ring.

Q6: How can 1- and 2-substituted []benzopyrano[4,3-c]pyrazolo-4-ones be distinguished?

A6: A straightforward method to differentiate between these isomers relies on 1H NMR spectroscopy. By comparing the chemical shifts of the C(3)-H proton in two different solvents, DMSO-d6 and CDCl3, one can distinguish between the 1- and 2-substituted []benzopyrano[4,3-c]pyrazolo-4-ones. [] This distinction is crucial for characterizing and confirming the structures of these compounds.

Q6: What is a notable reaction involving this compound in the context of pyrazole synthesis?

A7: A study focused on synthesizing 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one utilized this compound and ethyl benzoylacetate as starting materials. [] Through a single-factor orthogonal design method experiment, the optimal reaction conditions, including solvent volume, reaction time, and temperature, were determined. These optimized conditions resulted in a high yield (99.0%) of the desired pyrazole compound with excellent purity (>99%).

Q7: Are there any instances where the reaction with this compound leads to unexpected products?

A8: Yes, research on the reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with various phenylhydrazine hydrochlorides revealed an intriguing outcome. [] While reactions with 4-methyl or 4-methoxyphenylhydrazine hydrochloride yielded the expected indole derivatives, using this compound resulted in a mixture of the anticipated indole and an unexpected phenylpyrazole product. This finding highlights the potential for this compound to participate in diverse reaction pathways, yielding a mix of products under specific conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.